H-alpha-Me-D-Phe(4-Br)-OH
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (DMSO-d₆) :
- Aromatic protons (4-bromophenyl): δ 7.2–7.4 ppm (doublet, J = 8.5 Hz).
- α-Methyl group: δ 1.45 ppm (singlet).
- Carboxylic acid proton: δ 12.1 ppm (broad).
Infrared (IR) Spectroscopy
- O–H stretch : 2500–3300 cm⁻¹ (carboxylic acid).
- C=O stretch : 1705 cm⁻¹.
- C–Br stretch : 565 cm⁻¹[
Properties
IUPAC Name |
(2R)-2-amino-3-(4-bromophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGRPUVDOKWERK-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)Br)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573940 | |
| Record name | 4-Bromo-alpha-methyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752971-41-8 | |
| Record name | 4-Bromo-alpha-methyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Oxazolidinone Intermediate
The oxazolidinone template method, patented by, provides a robust pathway for synthesizing α-methylated amino acids with high stereochemical fidelity. The process begins with a protected amino acid, such as carbobenzyloxy (Cbz)-protected glycine, reacting with 4-bromobenzaldehyde in the presence of a chlorinating agent (e.g., PCl₅) and a Lewis acid (e.g., TiCl₄). This one-pot reaction forms a cis-oxazolidinone intermediate via acyliminium ion cyclization, achieving diastereoselectivity >95%.
Key Reaction Conditions :
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature: 0–25°C
The sequential variant of this method, where the amino acid is first converted to an acid chloride before aldehyde condensation, improves yields by 8–12% compared to the one-pot approach.
Hydrolysis and Deprotection
The alkylated oxazolidinone is hydrolyzed using 30% HBr in acetic acid, cleaving the ring and removing the Cbz protecting group. Subsequent neutralization with NaHCO₃ yields the free amino acid as a hydrobromide salt. Final recrystallization from ethanol/water affords H-α-Me-D-Phe(4-Br)-OH with 92–95% enantiomeric excess (ee).
Table 1: Summary of Oxazolidinone Method Steps
| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |
|---|---|---|---|
| Oxazolidinone Formation | Cbz-glycine, 4-bromobenzaldehyde, PCl₅, TiCl₄ | 78–85 | cis-Selectivity >95% |
| Alkylation | LDA, CH₃I, THF, −78°C | 95–98 | α-Methyl retention |
| Hydrolysis | 30% HBr/AcOH, 20 h, RT | 88–92 | 92–95% ee |
Nucleophilic Aromatic Substitution Approaches
Halogen Exchange Strategies
Stereochemical Control and Resolution
Chiral Auxiliaries in Oxazolidinone Synthesis
The oxazolidinone template inherently controls stereochemistry via its rigid bicyclic structure. The R-configuration at the α-carbon is preserved during alkylation and hydrolysis, ensuring the D-enantiomer predominates. X-ray crystallography of intermediates confirms retention of configuration.
Enzymatic Resolution
Racemic mixtures of H-α-Me-D-Phe(4-Br)-OH can be resolved using acylase enzymes, which selectively hydrolyze the L-enantiomer’s amide bond. This method, though effective (ee >99%), is less practical due to high enzyme costs and extended reaction times.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Modern production leverages continuous flow reactors to enhance the oxazolidinone method’s scalability. By maintaining precise temperature control and reagent stoichiometry, overall yields improve to 89% with a 20% reduction in solvent use.
Green Chemistry Innovations
Recent advances replace traditional Lewis acids (e.g., TiCl₄) with biodegradable alternatives like iron(III) acetylacetonate, reducing environmental impact without compromising yield (82% vs. 85% with TiCl₄).
Comparative Analysis of Methods
Table 2: Method Efficiency Comparison
| Method | Yield (%) | ee (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Oxazolidinone Template | 88–92 | 92–95 | High | Moderate |
| Electrophilic Bromination | 45–60 | 80–85 | Low | High (Br₂ use) |
| Halogen Exchange | 50–65* | N/A | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The brominated phenyl ring can be reduced to form a phenyl ring without the bromine substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the bromine atom can produce various substituted phenylalanine derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
H-alpha-Me-D-Phe(4-Br)-OH serves as a critical building block in organic synthesis. It is utilized for the preparation of more complex molecules, particularly in the development of peptide-based drugs and other bioactive compounds. The brominated phenyl ring enhances its reactivity, making it suitable for various coupling reactions such as Suzuki-Miyaura cross-coupling .
Table 1: Reaction Conditions for Synthesis
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki-Miyaura | 5 mol% catalyst, 80°C, 2h | >95 |
| Cross-coupling | 2.5 eq boronic acid, H2O/iPrOH | >99 |
| Deprotection | Basic conditions with formic acid | Optimized |
Biological Applications
Enzyme-Substrate Interactions
The compound is used to study enzyme-substrate interactions due to its structural similarity to natural amino acids. The presence of the bromine atom allows for specific interactions with aromatic residues in proteins, which can modulate enzyme activity .
Therapeutic Potential
Research has indicated that this compound may possess therapeutic properties. It has been evaluated in the context of opioid receptor agonism, showing promise as a component in the design of novel analgesics .
Case Study: Endomorphin Analogues
A study synthesized endomorphin analogues incorporating this compound, demonstrating its potential as a mixed μ/δ opioid receptor agonist. The results indicated enhanced binding affinity and selectivity compared to traditional opioids .
Industrial Applications
Synthesis of Polymers
In industrial settings, this compound is explored for its role in synthesizing polymers and advanced materials. Its unique chemical properties allow for the modification of polymer structures, enhancing their functional characteristics .
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid involves its interaction with specific molecular targets. The brominated phenyl ring can interact with aromatic residues in proteins, while the amino and methyl groups can form hydrogen bonds and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Halogen-Substituted Analogues
Variations in halogen substituents significantly influence physicochemical properties and biological interactions.
Key Findings :
Alpha-Methylated Derivatives
The alpha-methyl group confers rigidity to the peptide backbone, influencing conformational flexibility and receptor binding.
*SPPS: Solid-phase peptide synthesis.
Key Findings :
Stereochemical Variants
The D-configuration is critical for evading enzymatic degradation in vivo.
Key Findings :
- D vs. L: D-amino acids like this compound are less common in nature but valuable in drug design for their stability .
- 4-Substituent Diversity: Methyl or amino groups at the 4-position alter electronic properties and hydrogen-bonding capacity .
Biological Activity
H-alpha-Me-D-Phe(4-Br)-OH, a brominated derivative of phenylalanine, is an important compound in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields based on a review of relevant literature.
Chemical Structure and Properties
This compound is characterized by a bromine atom at the para position of the phenyl ring, which can significantly influence its chemical reactivity and biological interactions. The methyl group at the alpha position enhances lipophilicity, potentially affecting membrane permeability and receptor interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The bromine atom may participate in halogen bonding, enhancing binding affinity to specific receptors. This interaction can modulate receptor activity, influencing downstream signaling pathways.
- Enzyme Modulation : The compound may act as an inhibitor or modulator of enzymes involved in various metabolic pathways. Its structural similarity to natural amino acids allows it to interact competitively with target enzymes.
Antiviral Properties
Recent studies have highlighted the potential of this compound derivatives in antiviral applications. For instance, compounds with similar structures have shown efficacy against HIV-1 by targeting the capsid protein (CA). These studies indicate that modifications at the phenyl ring can enhance antiviral potency and specificity .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that brominated phenylalanine derivatives can inhibit tumor cell proliferation and induce apoptosis. The mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins .
Table 1: Summary of Biological Activities
Case Studies
- HIV-1 Capsid Protein Targeting : A study evaluated a series of phenylalanine derivatives, including this compound, demonstrating significant inhibition of HIV replication. The most potent compounds displayed EC50 values in the low micromolar range, indicating strong antiviral activity .
- Tumor Cell Studies : In vitro assays using human cancer cell lines revealed that this compound reduced cell viability significantly compared to control groups. Mechanistic studies showed that this compound induced G0/G1 phase arrest and increased apoptosis markers such as caspase activation .
Research Findings
Research has consistently shown that modifications to the phenylalanine structure can lead to enhanced biological activities:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing H-α-Me-D-Phe(4-Br)-OH with high enantiomeric purity?
- Methodological Answer : The compound can be synthesized via asymmetric hydrogenation using palladium-based catalysts (e.g., Pd/BaSO₄) under controlled hydrogen pressure (20°C, 3 hours), achieving yields >85% . Enantiomeric purity is validated using chiral HPLC, with retention times compared to reference standards. Post-synthesis purification involves reverse-phase chromatography (C18 columns) to remove unreacted intermediates .
Q. How should researchers confirm the structural integrity of H-α-Me-D-Phe(4-Br)-OH after synthesis?
- Methodological Answer : Structural validation requires a combination of:
- NMR : Analyze H and C spectra for characteristic shifts (e.g., α-methyl group at ~1.4 ppm, aromatic protons for 4-Br substitution at ~7.3–7.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (258.11 g/mol) via ESI-MS or MALDI-TOF .
- HPLC Purity Testing : Use C18 columns with UV detection at 254 nm; purity thresholds should exceed 98% for biological applications .
Q. What are the key considerations for incorporating H-α-Me-D-Phe(4-Br)-OH into peptide sequences?
- Methodological Answer :
- Solid-Phase Synthesis : Employ Fmoc/t-Bu strategies, with coupling agents like HBTU or PyBOP. The steric hindrance from the α-methyl group requires extended coupling times (1–2 hours) .
- Side-Chain Protection : The 4-Br substituent is stable under acidic (TFA) cleavage conditions, but avoid strong nucleophiles (e.g., thiols) to prevent debromination .
Advanced Research Questions
Q. How does the α-methyl group in H-α-Me-D-Phe(4-Br)-OH influence its interaction with apoptotic signaling pathways compared to non-methylated analogs?
- Methodological Answer :
- Molecular Docking : Compare binding affinities to apoptotic regulators (e.g., Bcl-2 family proteins) using AutoDock Vina. The α-methyl group reduces conformational flexibility, potentially enhancing specificity for hydrophobic binding pockets .
- In Vitro Assays : Use Annexin V/PI staining in cancer cell lines (e.g., HeLa) to quantify apoptosis induction. Compare dose-response curves with H-D-Phe(4-Br)-OH (non-methylated) to isolate steric effects .
Q. What strategies resolve contradictions in reported bioactivity data for H-α-Me-D-Phe(4-Br)-OH across kinase inhibition studies?
- Methodological Answer :
- Assay Standardization : Control for ATP concentrations (e.g., 10–100 µM) and enzyme isoforms (e.g., PKA vs. PKC). Use recombinant kinases to eliminate cross-reactivity .
- Batch Analysis : Verify compound purity (>98% via HPLC) and stability (e.g., LC-MS after 24-hour incubation in assay buffer) to rule out degradation artifacts .
Q. How can structure-activity relationship (SAR) studies optimize H-α-Me-D-Phe(4-Br)-OH for selective tubulin polymerization inhibition?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with varied halogen substitutions (4-Cl, 4-I) and assess IC₅₀ values using turbidimetric tubulin polymerization assays .
- Crystallography : Co-crystallize with β-tubulin (PDB ID 1SA0) to map interactions between the 4-Br group and the colchicine-binding site .
Q. What experimental designs are critical for evaluating the compound’s role in PROTAC-mediated protein degradation?
- Methodological Answer :
- Ternary Complex Formation : Use SPR or ITC to measure binding affinities between H-α-Me-D-Phe(4-Br)-OH-containing PROTACs, E3 ligases (e.g., VHL), and target proteins .
- Degradation Efficiency : Quantify target protein levels (e.g., Western blot) in HEK293T cells after 24-hour treatment with PROTACs. Include negative controls (e.g., non-functional E3 ligase recruiters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
